1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone is a chemical compound with the molecular formula C17H13FN2O and a molecular weight of 280.30 g/mol . This compound is notable for its incorporation of a fluorinated quinoline moiety, which imparts unique chemical and biological properties. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone involves several key steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly employed to construct the quinoline ring system.
Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with other functional groups to achieve the desired structure.
Direct Fluorination:
Chemical Reactions Analysis
1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorinated quinoline moiety is known to enhance the compound’s biological activity by inhibiting various enzymes and interfering with DNA synthesis . This makes it a potent antibacterial and antineoplastic agent.
Comparison with Similar Compounds
1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone can be compared with other fluorinated quinoline derivatives, such as:
Fluoroquinolones: These compounds exhibit broad-spectrum antibacterial activity and are widely used in medicine.
Mefloquine: Known for its antimalarial properties, mefloquine shares a similar quinoline structure.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)12-2-5-14(6-3-12)20-17-8-9-19-16-7-4-13(18)10-15(16)17/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNAXGWNMLAVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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